1,3-Dihexylbenzene
Overview
Description
1,3-Dihexylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two hexyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihexylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with hexyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the hexyl group is introduced to the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes the use of advanced catalysts and controlled temperature and pressure conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihexylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hexyl-substituted benzoic acids.
Reduction: Reduction reactions can convert this compound to hexyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Hexyl-substituted benzoic acids.
Reduction: Hexyl-substituted cyclohexanes.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
1,3-Dihexylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dihexylbenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and properties. These changes can influence its interactions with other molecules and biological systems, leading to specific effects.
Comparison with Similar Compounds
1,3-Diethylbenzene: Similar structure with ethyl groups instead of hexyl groups.
1,3-Dimethylbenzene (m-Xylene): Contains methyl groups instead of hexyl groups.
1,3-Dipropylbenzene: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,3-Dihexylbenzene is unique due to the presence of longer hexyl chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
IUPAC Name |
1,3-dihexylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-12-17-14-11-15-18(16-17)13-10-8-6-4-2/h11,14-16H,3-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNPZWHIUPSQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591866 | |
Record name | 1,3-Dihexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65910-05-6 | |
Record name | 1,3-Dihexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65910-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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